molecular formula C19H20N2 B12544725 Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- CAS No. 831203-56-6

Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-

Cat. No.: B12544725
CAS No.: 831203-56-6
M. Wt: 276.4 g/mol
InChI Key: ITQSCDLTMJIGQW-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-: is an organic compound that belongs to the class of nitriles It features a benzene ring attached to a nitrile group (-C≡N) and a piperidine ring substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the piperidine and phenylmethyl groups . This method typically requires specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of ionic liquids as recycling agents has been explored to simplify the separation process and eliminate the need for metal salt catalysts . This green synthesis approach not only improves yield but also reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various biochemical reactions. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
  • Benzonitrile, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-

Uniqueness

Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

831203-56-6

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)benzonitrile

InChI

InChI=1S/C19H20N2/c20-15-18-7-4-8-19(14-18)21-11-9-17(10-12-21)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13H2

InChI Key

ITQSCDLTMJIGQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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